N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-carboxamide derivative with a complex structure featuring a 6-methyl-benzothiazole core, a 2,3-dihydro-1,4-benzodioxine ring, and a morpholinylpropyl side chain. The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications. Key spectroscopic features include:
- NMR: Distinct signals for the methyl group (δ ~2.40 ppm in benzothiazole analogs), morpholine protons (δ ~3.3–3.5 ppm), and benzodioxine aromatic protons (δ ~6.8–7.9 ppm).
- IR: Peaks for amide C=O (~1645 cm⁻¹) and sulfonyl groups (if present, ~1345–1155 cm⁻¹), as seen in related benzodithiazine compounds .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-17-7-8-18-22(15-17)32-24(25-18)27(10-4-9-26-11-13-29-14-12-26)23(28)21-16-30-19-5-2-3-6-20(19)31-21;/h2-3,5-8,15,21H,4,9-14,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWIPORKMIEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzothiazole core.
- Introduction of the morpholine group.
- Coupling of the benzodioxine moiety.
- Final carboxamide formation and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of benzothiazole are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: The morpholinylpropyl group may improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.
- Limitations : Direct bioactivity data for the target compound are absent in the evidence; inferences rely on structural analogs. Further studies are needed to validate its pharmacokinetic and safety profiles.
Biological Activity
N-(6-Methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a morpholine group. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Benzothiazole derivatives, including this compound, are known for their diverse biological activities, such as:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Effects : Potential efficacy in inhibiting tumor cell proliferation.
- Anti-inflammatory Activity : May reduce inflammation in biological systems.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes leading to modulation of metabolic pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds related to this structure have been tested against various pathogens, demonstrating effective inhibition at low concentrations (IC50 values) .
Anticancer Activity
Research indicates that the compound may inhibit cancer cell growth. In vitro studies have evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising results in reducing cell viability .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Significant reduction in viability |
| A549 | 7.5 | Moderate reduction in viability |
Anti-inflammatory Effects
The compound has been assessed for its anti-inflammatory potential using various assays. It has shown the ability to reduce pro-inflammatory cytokines in cell cultures, indicating a possible therapeutic role in inflammatory diseases .
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the anticancer effects on human melanoma cells.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant apoptosis was observed at concentrations above 10 µM.
-
Study on Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method.
- Results : Zones of inhibition were noted, particularly against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis involves coupling benzothiazole and morpholine-propyl precursors via carboxamide linkage. Key steps include:
- Precursor Activation : Use coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group.
- Solvent Selection : Ethanol or DMF is often optimal for solubility and reaction efficiency .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Yield Optimization : Employ fractional crystallization or flash chromatography (ethyl acetate/hexane systems) for purification .
Q. Which spectroscopic techniques are recommended for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm benzodioxine, benzothiazole, and morpholine moieties (e.g., δ 2.8–3.5 ppm for morpholine protons) .
- IR Spectroscopy : Identify carbonyl (1650–1700 cm) and benzothiazole C=N (1600 cm) stretches .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. How should researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers to enhance solubility while minimizing cytotoxicity .
- pH Adjustment : Test solubility in mildly acidic (pH 4–5) or neutral buffers, as morpholine groups may protonate .
- Surfactant Inclusion : Add Tween-80 or cyclodextrins for colloidal stabilization .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yield and purity?
- Methodological Answer :
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2 matrix to identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of temperature on yield) .
- Example Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent (EtOH:DMF) | 1:1 | 3:1 |
| Catalyst (mol%) | 5 | 10 |
Q. How to resolve contradictions in bioactivity data across assays?
- Methodological Answer :
- Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. cell-based assays) .
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) to explain in vitro-in vivo discrepancies .
- Confounding Variables : Control pH, ionic strength, and serum protein binding in assays .
Q. What strategies integrate computational chemistry with experimental synthesis?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., carboxamide coupling transition states) and compare with experimental kinetics .
- AI-Driven Optimization : Use COMSOL Multiphysics or similar tools to simulate solvent effects and guide condition selection .
- Feedback Loops : Refine computational models using experimental yield/purity data .
Safety and Compliance in Research
Q. What safety protocols are essential for handling this compound in laboratories?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Emergency Protocols : Immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for persistent symptoms .
Data Analysis and Reporting
Q. How to perform regression analysis on synthesis data for predictive modeling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
